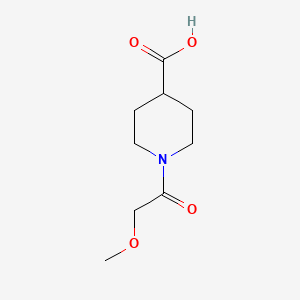

1-(Methoxyacetyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxyacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-14-6-8(11)10-4-2-7(3-5-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBKUNDIHRGCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588256 | |

| Record name | 1-(Methoxyacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926189-92-6 | |

| Record name | 1-(Methoxyacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methoxyacetyl)piperidine-4-carboxylic acid

CAS Number: 926189-92-6

Abstract

This technical guide provides a comprehensive overview of 1-(Methoxyacetyl)piperidine-4-carboxylic acid, a functionalized piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a well-established privileged scaffold in the development of therapeutics, and its derivatization allows for the fine-tuning of physicochemical and pharmacological properties.[1][2] This guide will delve into the synthesis, physicochemical properties, potential applications, and safety considerations of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions have cemented its status as a cornerstone in modern medicinal chemistry. The strategic modification of the piperidine scaffold is a fundamental approach to modulating the biological activity, selectivity, and pharmacokinetic profiles of drug candidates.[1]

This compound incorporates three key functional groups: a tertiary amide, an ether, and a carboxylic acid, all attached to the piperidine core. This trifunctional nature makes it a versatile building block for the synthesis of more complex molecules and libraries of compounds for high-throughput screening. The methoxyacetyl group can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability, while the carboxylic acid provides a convenient handle for further chemical modifications, such as amide bond formation or esterification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in drug discovery and development. The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| CAS Number | 926189-92-6 | [3] |

| Molecular Formula | C₉H₁₅NO₄ | [4] |

| Molecular Weight | 201.22 g/mol | [4][5] |

| IUPAC Name | 1-(2-methoxyacetyl)piperidine-4-carboxylic acid | |

| XLogP3 | -0.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 201.100108 g/mol | [4] |

| Topological Polar Surface Area | 66.8 Ų | [4] |

Synthesis and Methodologies

The synthesis of this compound is typically achieved through the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction is a fundamental transformation in organic chemistry and can be accomplished via several methods.

General Reaction Scheme

The core of the synthesis involves the formation of an amide bond between the secondary amine of piperidine-4-carboxylic acid and an activated form of methoxyacetic acid.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: N-acylation with Methoxyacetyl Chloride

This protocol describes a standard and reliable method for the synthesis of the title compound.

Materials:

-

Piperidine-4-carboxylic acid

-

Methoxyacetyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (2.0-2.5 eq) to the suspension and stir at room temperature until a clear solution is obtained.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add methoxyacetyl chloride (1.1-1.2 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding water.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of methoxyacetyl chloride with atmospheric moisture.

-

Anhydrous Solvents: Water can react with the acyl chloride, reducing the yield of the desired product.

-

Base: Triethylamine or DIPEA acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[6]

-

Controlled Addition at 0 °C: The acylation reaction is often exothermic. Slow, cooled addition prevents side reactions and ensures better control.

-

Acidic Work-up: Protonates the carboxylate to the carboxylic acid, facilitating its extraction into the organic phase.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound are not extensively reported in publicly available literature, its structural motifs suggest its utility as a versatile scaffold and intermediate in drug discovery.[2][7]

Scaffold for Library Synthesis

The presence of a carboxylic acid allows for the straightforward synthesis of a diverse library of amide or ester derivatives. This is a common strategy in the hit-to-lead and lead optimization phases of drug discovery to explore the structure-activity relationship (SAR).[8]

Caption: Derivatization of the core scaffold for library synthesis.

Potential as a Bioisostere

The methoxyacetyl group can act as a bioisosteric replacement for other functional groups, potentially improving a molecule's pharmacokinetic properties, such as solubility and metabolic stability. The piperidine ring itself can serve as a rigidified analog of more flexible aliphatic chains, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

Precursor for Biologically Active Molecules

Piperidine derivatives are integral components of numerous approved drugs and clinical candidates targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[1][2] this compound can serve as a key intermediate in the synthesis of such complex and biologically active molecules. For instance, piperidine-4-carboxamide derivatives have been investigated as inhibitors of secretory glutaminyl cyclase, a target in Alzheimer's disease research.[9]

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11][12]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11][12]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[10][11][12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11][12]

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

Hazardous Decomposition Products:

Under fire conditions, this compound may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries for SAR studies. While specific biological data for this compound is limited, the well-established importance of the piperidine scaffold in pharmaceuticals suggests its potential as a key intermediate in the development of novel therapeutics. As with any research chemical, it should be handled with appropriate safety precautions. This guide provides a foundational understanding of its synthesis, properties, and potential applications to aid researchers in their scientific endeavors.

References

- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [URL: https://www.jubilantlifesciences.com/images/pdfs/business/msds/Piperidine.pdf]

- Piperidine - SAFETY DATA SHEET. Penta chemicals. Published May 7, 2024. [URL: https://www.pentachemicals.eu/en/sds/clp/110-89-4_PIPERIDINE_EN.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. Published September 23, 2025. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]

- SAFETY DATA SHEET - Fisher Scientific. Revision Date: December 19, 2025. [URL: https://www.fishersci.com/msds?productName=AC131250050]

- 1-(Methoxyacetyl)piperidine-3-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16775654]

- Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Published March 2023. [URL: https://www.researchgate.net/publication/369320237_Application_of_Chiral_Piperidine_Scaffolds_in_Drug_Design]

- Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. [URL: https://www.unipi.it/sites/default/files/2021-03/Design%2C%20synthesis%20and%20biological%20evaluation%20of%20second-generation%20benzoylpiperidine%20derivatives%20as%20reversible%20monoacylglycerol%20lipase%20%28MAGL%29%20inhibitors.pdf]

- Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22070898/]

- 926189-92-6(this compound) Product Description. ChemicalBook. [URL: https://www.chemicalbook.

- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Published January 5, 2026. [URL: https://www.ningboinno.

- 1-Methylpiperidine-4-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736939]

- 1-(Methoxycarbonyl)-4-piperidinecarboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/652790]

- Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Published January 2015. [URL: https://www.researchgate.

- Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Published February 15, 2021. [URL: https://pubmed.ncbi.nlm.nih.gov/33373752/]

- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. Published February 13, 2021. [URL: https://www.mdpi.com/1420-3049/26/4/999]

- Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22070898/]

- 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1490569]

- This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-methoxyacetyl-piperidine-4-carboxylic-acid-926189-92-6]

- This compound. Huateng Pharma. [URL: https://us.huatengsci.com/product/cas-926189-92-6.html]

- 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/4-boc-amino-1-z-piperidine-4-carboxylic-acid]

- Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Published March 15, 2023. [URL: https://www.researchgate.net/publication/369320237_Application_of_Chiral_Piperidine_Scaffolds_in_Drug_Design]

- RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/10151978/1/d2md00109f.pdf]

- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Published February 20, 2025. [URL: https://www.biorxiv.org/content/10.1101/2025.02.15.638425v1.full]

- Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f89f4b46571b4b45500e57]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. nbinno.com [nbinno.com]

- 3. 926189-92-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-(Methoxyacetyl)piperidine-3-carboxylic acid | C9H15NO4 | CID 16775654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-(Methoxyacetyl)piperidine-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Methoxyacetyl)piperidine-4-carboxylic acid. As a member of the N-acylpiperidine class of compounds, this molecule holds significant interest for researchers in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, and understanding the physicochemical and reactive nature of its derivatives is paramount for the design of novel therapeutic agents.[1][2] This document serves as a foundational resource, consolidating available data and presenting a logical framework for the utilization of this compound in a research and development setting.

Introduction and Molecular Overview

This compound, with the CAS Number 926189-92-6, is a disubstituted piperidine derivative. The core structure features a piperidine ring, a foundational element in numerous biologically active compounds, functionalized at the nitrogen atom with a methoxyacetyl group and at the 4-position with a carboxylic acid.[1] This unique combination of a tertiary amide and a carboxylic acid on a conformationally restricted six-membered ring imparts specific chemical characteristics that are of significant interest in the field of medicinal chemistry. The presence of both a hydrogen bond acceptor (the amide carbonyl and methoxy ether oxygen) and a hydrogen bond donor/acceptor (the carboxylic acid) within a compact framework makes it a versatile building block for creating molecules with the potential for targeted biological interactions.

The piperidine moiety itself is a key pharmacophore in a wide range of drugs, influencing properties such as solubility, lipophilicity, and metabolic stability. The N-acyl substitution, in this case, a methoxyacetyl group, can modulate the basicity of the piperidine nitrogen and introduce additional points of interaction with biological targets. The carboxylic acid at the 4-position provides a handle for further chemical modification, such as amide bond formation or esterification, allowing for the construction of more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. While experimental data for this compound is not extensively published, we can infer and estimate certain properties based on its structure and data from analogous compounds.

| Property | Value | Source/Basis |

| CAS Number | 926189-92-6 | Chemical Supplier Data |

| Molecular Formula | C9H15NO4 | Chemical Supplier Data |

| Molecular Weight | 201.22 g/mol | Chemical Supplier Data |

| IUPAC Name | 1-(2-methoxyacetyl)piperidine-4-carboxylic acid | |

| SMILES | COC(=O)CN1CCC(CC1)C(=O)O | |

| Melting Point | Not available (Estimated: 100-120 °C) | Estimation based on similar N-acylpiperidine carboxylic acids. |

| Boiling Point | Not available (Decomposes upon heating) | Expected behavior for a non-volatile carboxylic acid. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO). Limited solubility in non-polar solvents and water. | Inferred from the presence of polar functional groups. |

| pKa | Not available (Estimated: 4.0-5.0 for the carboxylic acid) | Based on the typical pKa of a carboxylic acid. |

| Appearance | White to off-white solid | General appearance for similar organic compounds. |

| Hazard Classification | Irritant | [3] |

Synthesis of this compound

The synthesis of this compound can be logically achieved through the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This well-established reaction provides a straightforward and efficient route to the desired product.

Proposed Synthetic Protocol

This protocol is based on standard N-acylation procedures for secondary amines.[4]

Reactants:

-

Piperidine-4-carboxylic acid (1 equivalent)

-

Methoxyacetyl chloride (1.1 equivalents)

-

A suitable non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 2.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid in the chosen anhydrous solvent.

-

Basification: Cool the suspension to 0 °C in an ice bath and add the non-nucleophilic base dropwise with stirring.

-

Acylation: Slowly add a solution of methoxyacetyl chloride in the same anhydrous solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups: the tertiary amide and the carboxylic acid.

-

Carboxylic Acid Reactivity: The carboxylic acid moiety can undergo standard transformations, including:

-

Esterification: Reaction with an alcohol under acidic conditions.

-

Amide Bond Formation: Coupling with a primary or secondary amine using a suitable coupling agent (e.g., DCC, EDC).

-

Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

-

-

Tertiary Amide Stability: The N-methoxyacetyl group is a relatively stable tertiary amide. Hydrolysis of this amide would require harsh acidic or basic conditions.

-

Piperidine Ring: The piperidine ring is a saturated heterocycle and is generally stable to a wide range of reaction conditions.

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3] It is classified as an irritant and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling.[3] Avoid inhalation of dust and contact with skin and eyes.[3]

Potential Applications in Research and Drug Discovery

While specific biological activities for this compound are not widely reported, its structural motifs suggest significant potential as a scaffold or intermediate in drug discovery. Piperidine derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2]

The combination of the piperidine core with the N-methoxyacetyl and C-4 carboxylic acid functionalities allows for the systematic exploration of chemical space in the development of new therapeutic agents. The carboxylic acid provides a key point for the attachment of various pharmacophores or for linkage to larger molecular assemblies, such as peptides or other small molecules.

This compound could serve as a valuable building block in the synthesis of:

-

Enzyme Inhibitors: The carboxylic acid can mimic the substrate of certain enzymes, while the rest of the molecule can be tailored to interact with the enzyme's active site.

-

Receptor Ligands: The rigid piperidine scaffold can present the functional groups in a defined spatial orientation for optimal binding to G-protein coupled receptors or ion channels.

-

Molecular Probes: The carboxylic acid can be used to attach fluorescent tags or other reporter groups for use in biochemical assays.

Conclusion

This compound is a versatile chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry methodologies, and its functional groups offer multiple avenues for further chemical elaboration. While specific experimental data for this compound is limited, this guide provides a solid foundation for its handling, synthesis, and potential research applications based on established chemical principles and data from related structures. Further investigation into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Silva, A. R., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(10), e0185923.

- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

- Wang, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Scientific Reports, 6, 38356.

- Eurasian Chemico-Technological Journal. (2019). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Eurasian Chemico-Technological Journal, 21(2), 125-133.

- Gáti, T., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(5), 3948-3963.

- PubMed. (2001). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 9(7), 1837-1845.

- Der Pharma Chemica. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica, 6(1), 22-28.

-

Google Patents. (2004). US 2004/0142024A1 - Patent Application Publication. Retrieved from [Link]

-

Google Patents. (2014). US 9,187,463 B2 - United States Patent. Retrieved from [Link]

- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

- Der Pharma Chemica. (2012). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 4(5), 1867-1876.

-

ResearchGate. (1951). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

- Google Patents. (2006). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.

- Google Patents. (2015). WO2015181532A1 - Processes for the preparation of azd5363 and novel intermediate used therein.

Sources

- 1. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 1-(Methoxyacetyl)piperidine-4-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of 1-(Methoxyacetyl)piperidine-4-carboxylic acid, a heterocyclic compound with significant potential in drug discovery and development. We will delve into its molecular structure, outline a robust synthetic pathway, and explore its potential applications based on the well-established pharmacological relevance of the piperidine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this molecule for the synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal building block for designing ligands that interact with specific biological targets. The nitrogen atom within the ring provides a convenient handle for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This compound combines the piperidine core with two key functional groups: a carboxylic acid at the 4-position and a methoxyacetyl group on the nitrogen atom. This dual functionality offers multiple points for diversification, making it a valuable intermediate for the construction of compound libraries for high-throughput screening.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a saturated six-membered heterocycle. The carboxylic acid group at the 4-position and the N-methoxyacetyl substituent significantly influence its chemical properties.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 926189-92-6 | [2] |

| Molecular Formula | C₉H₁₅NO₄ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred from similar compounds[3] |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from similar compounds[4] |

| Melting Point | >300 °C (for the parent piperidine-4-carboxylic acid) | [4] |

Synthesis of this compound

The synthesis of this compound is conceptually straightforward and relies on the nucleophilic character of the secondary amine of the piperidine ring. The following protocol describes a standard acylation reaction.

Experimental Protocol: N-Acylation of Piperidine-4-carboxylic acid

Objective: To synthesize this compound from piperidine-4-carboxylic acid and methoxyacetyl chloride.

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

Methoxyacetyl chloride

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Stir the mixture at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Slowly add methoxyacetyl chloride (1.05 equivalents) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality of Experimental Choices:

-

Base Selection: Triethylamine acts as a scavenger for the HCl gas produced during the acylation reaction, driving the reaction to completion and preventing the protonation of the piperidine nitrogen.

-

Solvent Choice: Anhydrous aprotic solvents like DCM or THF are used to prevent the hydrolysis of the highly reactive methoxyacetyl chloride.

-

Temperature Control: Initial cooling to 0 °C controls the exothermicity of the acylation reaction, enhancing selectivity and yield.

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Elucidation: A Predictive Approach

Predicted Spectroscopic Data

| Technique | Predicted Peaks and Interpretation |

| ¹H NMR | ~12-13 ppm (s, 1H): Carboxylic acid proton (broad). ~4.1 ppm (s, 2H): Methylene protons of the methoxyacetyl group. ~3.4 ppm (s, 3H): Methyl protons of the methoxy group. ~2.5-3.5 ppm (m, 4H): Piperidine ring protons adjacent to the nitrogen. ~1.5-2.5 ppm (m, 5H): Remaining piperidine ring protons. |

| ¹³C NMR | ~175-180 ppm: Carboxylic acid carbonyl carbon. ~168-172 ppm: Amide carbonyl carbon. ~70 ppm: Methylene carbon of the methoxyacetyl group. ~59 ppm: Methoxy carbon. ~40-50 ppm: Piperidine ring carbons adjacent to the nitrogen. ~25-35 ppm: Remaining piperidine ring carbons. |

| IR (Infrared) Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid (hydrogen-bonded). ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1620-1650 cm⁻¹ (strong): C=O stretch of the amide. ~1100-1300 cm⁻¹: C-O stretch. |

| Mass Spectrometry (MS) | [M+H]⁺ = 202.1079 m/z [M+Na]⁺ = 224.0898 m/z |

Potential Applications in Drug Discovery

The structural features of this compound make it a promising starting material for the synthesis of a wide range of biologically active molecules. The parent compound, piperidine-4-carboxylic acid (isonipecotic acid), is a known partial agonist of the GABA-A receptor.[5] N-substituted derivatives are widely explored for various therapeutic targets.

Logical Framework for Application

Caption: Potential derivatization and therapeutic applications.

-

Neurological Disorders: The piperidine scaffold is a key component of drugs targeting the central nervous system.[6] Derivatization of the carboxylic acid group can lead to novel ligands for receptors and ion channels involved in conditions such as epilepsy, neuropathic pain, and psychiatric disorders.

-

Analgesics: Many potent analgesics incorporate the piperidine moiety. The ability to introduce diverse functionalities via the carboxylic acid handle allows for the exploration of structure-activity relationships at opioid and other pain-related receptors.

-

Anti-inflammatory Agents: The piperidine ring can serve as a scaffold for the development of inhibitors of enzymes involved in inflammatory pathways.

Conclusion

This compound represents a versatile and valuable building block for medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functional groups provide a robust platform for the generation of diverse chemical libraries. While experimental data for this specific molecule is sparse, its structural relationship to a wide range of pharmacologically active compounds strongly suggests its utility in the discovery and development of novel therapeutics. This guide provides a foundational understanding for researchers looking to incorporate this promising scaffold into their drug discovery programs.

References

-

ChemBK. piperidine-4-carboxylic acid - Physico-chemical Properties. Available from: [Link].

-

PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link].

-

What is 4-Piperidinecarboxylic Acid - Properties & Specifications. Available from: [Link].

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. 2026-01-05. Available from: [Link].

- Google Patents. WO2006013550A3 - Process for preparation of piperidine carboxylic acid.

- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

Wikipedia. Isonipecotic acid. Available from: [Link].

-

PubChem. 1-(Methoxyacetyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

- Google Patents. WO2015181532A1 - Processes for the preparation of azd5363 and novel intermediate used therein.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available from: [Link].

-

Google Patents. (12) United States Patent. Available from: [Link].

-

Google Patents. (12) United States Patent. Available from: [Link].

-

ResearchGate. (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Available from: [Link].

-

ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Available from: [Link].

-

UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Available from: [Link].

-

MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. 2023-09-07. Available from: [Link].

-

PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link].

-

ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. 2025-08-09. Available from: [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. 926189-92-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. What is 4-Piperidinecarboxylic Acid - Properties & Specifications [ko.chemheterocycles.com]

- 4. chembk.com [chembk.com]

- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 6. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

The Synthesis of 1-(Methoxyacetyl)piperidine-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its conformational rigidity and its ability to present substituents in well-defined spatial orientations.[1] This six-membered nitrogen-containing heterocycle is a cornerstone in the design of novel therapeutics, with derivatives playing critical roles in analgesics, antipsychotics, and a multitude of other drug classes. 1-(Methoxyacetyl)piperidine-4-carboxylic acid is a key building block in this domain, offering a synthetically versatile scaffold for the elaboration of more complex molecular architectures. The methoxyacetyl group provides a handle for modulating physicochemical properties such as lipophilicity and hydrogen bonding capacity, while the carboxylic acid functionality serves as a convenient point for amide bond formation or other conjugations. This guide provides an in-depth examination of a reliable and efficient pathway for the synthesis of this important intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

A Robust Two-Step Synthesis Pathway

The most common and efficient synthesis of this compound is a two-step process commencing with the readily available starting material, ethyl isonipecotate (also known as ethyl piperidine-4-carboxylate). The pathway involves an initial N-acylation reaction followed by a saponification (hydrolysis) of the resulting ester.

Caption: Overall synthesis pathway for this compound.

Part 1: N-Acylation of Ethyl Isonipecotate

The initial step in the synthesis is the N-acylation of ethyl isonipecotate with methoxyacetyl chloride. This reaction forms a stable amide bond and is typically high-yielding.

The Chemistry Behind the Choice of Reagents

The secondary amine of the piperidine ring in ethyl isonipecotate is a nucleophile that readily attacks the electrophilic carbonyl carbon of methoxyacetyl chloride.[2] A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial in this reaction.[2] Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is generated during the acylation.[3] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction.

Caption: Simplified mechanism of N-acylation of a secondary amine.

Detailed Experimental Protocol: N-Acylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl isonipecotate (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermicity of the reaction.

-

Addition of Acylating Agent: Slowly add methoxyacetyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to remove any unreacted methoxyacetyl chloride, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude ethyl 1-(methoxyacetyl)piperidine-4-carboxylate.

-

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio (to Ethyl Isonipecotate) | Purpose |

| Ethyl Isonipecotate | 1.0 | Starting material |

| Methoxyacetyl Chloride | 1.05 - 1.2 | Acylating agent |

| Triethylamine | 1.1 - 1.5 | Base to neutralize HCl byproduct |

| Dichloromethane/THF | - | Anhydrous solvent |

Part 2: Hydrolysis of Ethyl 1-(methoxyacetyl)piperidine-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, also known as saponification, is generally preferred for this transformation as it is an irreversible process, leading to higher yields.[4][5]

The Rationale for Base-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of esters is a reversible reaction, and to drive the equilibrium towards the products, a large excess of water is required.[4][6][7] In contrast, base-catalyzed hydrolysis is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the alcohol byproduct.[5][8] This makes the reaction proceed to completion.

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Detailed Experimental Protocol: Hydrolysis

-

Reaction Setup: Dissolve the crude or purified ethyl 1-(methoxyacetyl)piperidine-4-carboxylate (1.0 equivalent) in a suitable solvent mixture, such as methanol/water or ethanol/water.

-

Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-3.0 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60°C to accelerate the reaction. Monitor the progress of the hydrolysis by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the organic solvent (methanol or ethanol) under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Wash the aqueous solution with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of a strong acid, such as 1M or 2M HCl. The product will precipitate out of the solution.

-

-

Isolation:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the solid under vacuum to obtain the final product, this compound.

-

| Reagent/Solvent | Molar Ratio (to Ester) | Purpose |

| Ethyl 1-(methoxyacetyl)piperidine-4-carboxylate | 1.0 | Starting material |

| Sodium Hydroxide/Lithium Hydroxide | 1.5 - 3.0 | Base for hydrolysis |

| Methanol/Water or Ethanol/Water | - | Solvent system |

| Hydrochloric Acid (1M or 2M) | - | Acidification to precipitate the product |

Conclusion: A Versatile Intermediate for Drug Discovery

The two-step synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles of N-acylation and ester hydrolysis, researchers can confidently execute this synthesis and adapt the conditions as needed. The resulting product is a valuable intermediate, poised for further chemical elaboration in the pursuit of novel and effective therapeutics. The robust nature of this synthetic route ensures a consistent supply of this key building block for the drug discovery and development pipeline.

References

-

Wikipedia. Ester hydrolysis. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

University of Bath's Research Portal. N-Acylation Reactions of Amines. [Link]

-

YouTube. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

-

Chemguide. The mechanism for the acid catalysed hydrolysis of esters. [Link]

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

-

ResearchGate. N-Acylation Reactions of Amines. [Link]

-

YouTube. Acylation of Amines, Part 1: with Acyl Halides. [Link]

-

Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

-

PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

-

UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

-

Chemguide. Hydrolysis of esters. [Link]

-

ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]

-

UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Link]

-

Cheméo. Ethyl piperidine-4-carboxylate. [Link]

-

NIST WebBook. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. [Link]

-

Pharmaffiliates. Ethyl Isonipecotate. [Link]

-

Chemistry LibreTexts. 15.8: Hydrolysis of Esters. [Link]

-

PubChem. Ethyl 4-(methoxymethyl)piperidine-4-carboxylate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 1-(Methoxyacetyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxyacetyl)piperidine-4-carboxylic acid (CAS No. 926189-92-6) is a substituted piperidine derivative.[1][2] Piperidine rings are common scaffolds in medicinal chemistry, and understanding the precise structure and purity of such compounds is paramount in drug discovery and development. This guide provides a detailed technical overview of the expected spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. While specific experimental data for this exact molecule is not widely published, this document, written from the perspective of a Senior Application Scientist, will provide predicted data based on the analysis of its chemical structure and spectroscopic principles, supported by data from analogous compounds.

The molecular formula for this compound is C9H15NO4, and it has a molecular weight of 201.22 g/mol .[1][3]

Molecular Structure and Spectroscopic Overview

A thorough spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections will delve into the predicted spectroscopic signatures of this compound.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Principles and Predictions

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) would exhibit several distinct signals corresponding to the different types of protons present.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10-12 | Broad Singlet | 1H |

| Methoxyacetyl (-COCH₂O-) | ~4.1 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.3 | Singlet | 3H |

| Piperidine (axial -CH₂N-) | 2.8 - 3.2 | Multiplet | 2H |

| Piperidine (equatorial -CH₂N-) | 3.5 - 3.9 | Multiplet | 2H |

| Piperidine (-CH-) | 2.3 - 2.7 | Multiplet | 1H |

| Piperidine (axial -CH₂C-) | 1.5 - 1.9 | Multiplet | 2H |

| Piperidine (equatorial -CH₂C-) | 1.9 - 2.2 | Multiplet | 2H |

Interpretation and Rationale

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the 10-12 ppm region.[4] This signal would disappear upon the addition of D₂O due to proton exchange.

-

Methoxyacetyl Protons: The two protons of the methylene group in the methoxyacetyl moiety are adjacent to a carbonyl group and an oxygen atom, leading to a downfield shift, expected around 4.1 ppm. As there are no adjacent protons, this signal should appear as a singlet.

-

Methoxy Protons: The three protons of the methoxy group are shielded compared to the methoxyacetyl methylene protons and are expected to resonate as a sharp singlet around 3.3 ppm.

-

Piperidine Ring Protons: The piperidine ring protons exist in a more complex environment. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) will be deshielded and appear further downfield compared to the other ring protons. Due to the chair conformation of the piperidine ring, axial and equatorial protons will have different chemical shifts. The protons on the carbons adjacent to the carboxylic acid-substituted carbon (C3 and C5) will also show distinct signals. The proton at the C4 position will be a multiplet due to coupling with the neighboring methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

Principles and Predictions

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 170-180 |

| Amide Carbonyl (-C=O) | 165-175 |

| Methoxyacetyl (-COCH₂O-) | 70-80 |

| Methoxy (-OCH₃) | 50-60 |

| Piperidine (-CH₂N-) | 40-50 |

| Piperidine (-CH-) | 35-45 |

| Piperidine (-CH₂C-) | 25-35 |

Interpretation and Rationale

-

Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the amide are the most deshielded due to the double bond to oxygen and will appear at the downfield end of the spectrum, typically between 165 and 180 ppm.[4][5]

-

Methoxyacetyl and Methoxy Carbons: The carbon of the methoxyacetyl methylene group, being attached to an oxygen, will be in the 70-80 ppm range. The methoxy carbon will be slightly more shielded, appearing around 50-60 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen atom will be the most deshielded among the ring carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a single line. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry

Principles and Predictions

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, electrospray ionization (ESI) would be a suitable ionization method.

Predicted Mass Spectrometry Data

-

Molecular Ion: In positive ion mode (ESI+), the expected molecular ion peak would be [M+H]⁺ at m/z 202.10. In negative ion mode (ESI-), the expected molecular ion peak would be [M-H]⁻ at m/z 200.08.

-

Fragmentation Pattern: The molecule is expected to fragment in predictable ways, primarily at the amide and carboxylic acid functional groups.

Caption: Predicted fragmentation pathway for this compound in positive ion ESI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to aid ionization.

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass range. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

Principles and Predictions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500-3300 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Strong |

| Carboxylic Acid C=O Stretch | 1700-1730 | Strong |

| Amide C=O Stretch | 1640-1670 | Strong |

| C-N Stretch | 1000-1250 | Medium |

| C-O Stretch (Ether & Acid) | 1000-1300 | Strong |

Interpretation and Rationale

-

O-H Stretch: The most prominent feature will be the very broad and strong absorption band from the carboxylic acid O-H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹.[6]

-

C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear around 1700-1730 cm⁻¹, while the amide C=O stretch will be at a slightly lower wavenumber, around 1640-1670 cm⁻¹.[7]

-

C-H Stretches: The aliphatic C-H stretching vibrations of the piperidine ring and the methoxyacetyl group will appear in the 2850-3000 cm⁻¹ region.

-

C-O and C-N Stretches: The fingerprint region (below 1500 cm⁻¹) will contain various C-O and C-N stretching and bending vibrations, which can be complex but are characteristic of the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a disk, or use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR | Broad singlet at 10-12 ppm (-COOH). Singlets at ~4.1 ppm (-COCH₂O-) and ~3.3 ppm (-OCH₃). Complex multiplets for piperidine protons. |

| ¹³C NMR | Two carbonyl signals at 165-180 ppm. Signals for -COCH₂O- (~70-80 ppm) and -OCH₃ (~50-60 ppm). Piperidine carbon signals at 25-50 ppm. |

| Mass Spec | [M+H]⁺ at m/z 202.10 or [M-H]⁻ at m/z 200.08. Characteristic fragments from loss of H₂O, COOH, and the methoxyacetyl group. |

| IR | Broad O-H stretch (2500-3300 cm⁻¹). Distinct C=O stretches for carboxylic acid (~1715 cm⁻¹) and amide (~1655 cm⁻¹). |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. By combining the insights from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers and drug development professionals can confidently verify the identity and quality of this important chemical entity, ensuring the integrity of their scientific endeavors. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and reliability in the characterization of this and similar molecules.

References

- Vertex AI Search. 926189-92-6(this compound) Product Description.

- Vertex AI Search. 1017214-21-9(1-[2-(4-methoxyphenyl)acetyl]piperidine-4-carboxylic acid) Product Description - ChemicalBook.

- Huateng Pharma. This compound | Huateng Pharma.

- Santa Cruz Biotechnology. This compound | CAS 926189-92-6 | SCBT.

- PubChem. 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid.

- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

Sources

- 1. 926189-92-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

1-(Methoxyacetyl)piperidine-4-carboxylic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 1-(Methoxyacetyl)piperidine-4-carboxylic Acid

For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, a compound of interest in contemporary research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from the known hazards of its core chemical moieties—the piperidine ring and the carboxylic acid group—and data from structurally related analogs.

Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for safe handling.

| Property | Value | Source |

| CAS Number | 926189-92-6 | [1][2] |

| Molecular Formula | C9H15NO4 | [1][2][3] |

| Molecular Weight | 201.22 g/mol | [1][2][3][4] |

| Hazard Class | Irritant | [1][2] |

Hazard Identification and Risk Assessment

Based on the known hazards of piperidine and its derivatives, as well as carboxylic acids, a thorough risk assessment is essential before any handling.[5][6][7]

Potential Hazards:

-

Skin and Eye Irritation/Corrosion: The "irritant" classification, coupled with the properties of related piperidine compounds, indicates a risk of serious eye irritation and potential skin irritation.[6][8][9] Piperidine itself is known to cause severe skin burns and eye damage.[5][7]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6][9]

-

Toxicity: While the specific toxicity of this compound is not fully investigated, related piperidine derivatives can be harmful if swallowed, inhaled, or in contact with skin.[5][6][8]

-

Flammability: Piperidine and some of its derivatives are flammable liquids or solids.[5][10] Therefore, it is prudent to treat this compound as potentially flammable and to avoid ignition sources.

The following DOT script visualizes the logical flow of a comprehensive risk assessment before handling the compound.

Caption: Risk assessment workflow prior to handling.

Engineering and Administrative Controls

The primary line of defense against chemical exposure is the implementation of robust engineering and administrative controls.

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8][11] This is crucial to minimize the inhalation of any dust or aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.[8][10]

-

Administrative Controls: Access to the compound should be restricted to trained personnel. Laboratories should establish Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this and similar compounds. Never work alone when handling hazardous materials.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields or a face shield.[11] | Protects against splashes and dust, which can cause serious eye irritation.[6][9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. | Prevents skin contact, which can lead to irritation.[8][11] |

| Body Protection | A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended. | Protects the skin and personal clothing from contamination.[8][10] |

| Respiratory Protection | Generally not required when working in a fume hood. If there is a potential for significant aerosolization outside of a fume hood, a respirator may be necessary. | Prevents respiratory tract irritation from inhaled dust or aerosols.[6] |

The following diagram illustrates the hierarchy of controls for safe handling.

Caption: Hierarchy of controls for chemical safety.

Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to maintain a safe laboratory environment.

Handling:

-

Avoid direct contact with the substance.[6]

-

Do not breathe dust or vapor.[8]

-

Weigh and transfer the compound in a fume hood to prevent the generation and spread of dust.

-

Use non-sparking tools if the compound is determined to be flammable.[5][10]

Storage:

-

Keep the container tightly closed and properly labeled.[6][8][12]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[12][13]

Emergency Procedures

In the event of an accidental release or exposure, a swift and informed response is critical.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]

-

Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[8][11]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][11]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7][11]

Spill Response:

The response to a spill depends on its size and location.

For a Minor Spill (contained within a fume hood):

-

Alert others in the immediate area.

-

Wear appropriate PPE (gloves, goggles, lab coat).

-

Contain the spill by covering it with a suitable absorbent material (e.g., vermiculite, sand).[14]

-

Gently sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[8][15] Avoid creating dust.

-

Decontaminate the spill area with a suitable cleaning agent.

-

Dispose of all contaminated materials as hazardous waste.[15][16]

For a Major Spill (outside of a fume hood or a large quantity):

-

Evacuate the immediate area and alert others.[16]

-

Confine the spill area by closing doors.[17]

-

Report the spill to the appropriate emergency response personnel.[17]

-

Do not attempt to clean up a major spill without proper training and equipment.

The following flowchart outlines the general procedure for responding to a chemical spill.

Caption: Chemical spill response flowchart.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.[9]

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

-

Do not dispose of this chemical down the drain or in the regular trash.[11][13]

Conclusion

While this compound lacks a comprehensive, specific safety profile, a cautious and informed approach based on its chemical structure and the known hazards of related compounds allows for its safe handling. By adhering to the principles of risk assessment, implementing robust engineering and administrative controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

- Benchchem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.

- Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.

- Matrix Scientific. (2017). Safety Data Sheet.

- Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.

- Apollo Scientific. SAFETY DATA SHEET: 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methylpiperidine-4-carboxylic acid hydrochloride.

- Carl ROTH. (2025). Safety Data Sheet: Piperidine.

- Weill Cornell Medicine. Hazardous Material Spill | Emergency Information.

- ChemicalBook. 1017214-21-9(1-[2-(4-methoxyphenyl)acetyl]piperidine-4-carboxylic acid) Product Description.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Piperidine.

- TargetMol. (2026). Safety Data Sheet: 4-Amino-1-Boc-piperidine-4-carboxylic acid.

- AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

- Florida State University. Chemical Spills - Emergency Management.

- Matrix Scientific. This compound.

- University of Toronto. Chemical Spill Procedures - Environmental Health & Safety.

- PubChem. 1-(Methoxyacetyl)piperidine-3-carboxylic acid.

- University of Manitoba. Chemical Spill Response Procedure.

- Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety.

- ChemicalBook. 926189-92-6(this compound) Product Description.

- Santa Cruz Biotechnology, Inc. This compound.

Sources

- 1. 926189-92-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 926189-92-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1-(Methoxyacetyl)piperidine-3-carboxylic acid | C9H15NO4 | CID 16775654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. carlroth.com [carlroth.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. targetmol.com [targetmol.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

An In-depth Technical Guide to 1-(Methoxyacetyl)piperidine-4-carboxylic acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxyacetyl)piperidine-4-carboxylic acid, with CAS number 926189-92-6, is a valuable heterocyclic building block in the field of medicinal chemistry.[1] Its structure, featuring a piperidine scaffold N-acylated with a methoxyacetyl group, offers a unique combination of properties that make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The piperidine ring provides a conformationally restricted framework, while the carboxylic acid and methoxyacetyl moieties offer handles for further chemical modification, influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[2] This technical guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and potential applications of this versatile compound.

Commercial Availability

This compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes. It is typically offered in various quantities, from grams to kilograms, with purities generally suitable for synthetic applications. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.[3]

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 926189-92-6 | [1] |

| Molecular Formula | C₉H₁₅NO₄ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Appearance | Typically a solid | |

| Purity | ≥95% (typical) |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This reaction is a standard transformation in organic synthesis and can be accomplished using several methods. The most common approach involves the reaction of isonipecotic acid with a methoxyacetylating agent in the presence of a base.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Based on Analogous Syntheses)

This protocol is a representative procedure based on established methods for the N-acylation of piperidine derivatives. Researchers should optimize conditions as needed for their specific requirements.

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

Methoxyacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Hydrochloric acid (1M)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add methoxyacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of methoxyacetyl chloride with atmospheric moisture.

-

Anhydrous Solvent: Water can react with the acyl chloride, reducing the yield of the desired product.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation.

-

Slow Addition at 0 °C: The acylation reaction is exothermic. Slow addition at a low temperature helps to control the reaction rate and minimize side reactions.

-

Aqueous Workup: The acid wash removes unreacted triethylamine, while the water and brine washes remove water-soluble impurities.

Characterization

The structure and purity of synthesized this compound should be confirmed using standard analytical techniques.

Expected Analytical Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methoxy group protons (-OCH₃) typically in the range of 3.3-3.5 ppm.

-